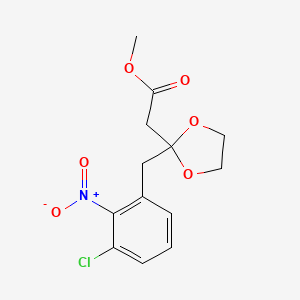
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate typically involves multiple stepsThe resulting intermediate is then reacted with a dioxolane derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active compounds that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate: shares similarities with other nitrobenzyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H14ClNO6 |
|---|---|
Molecular Weight |
315.70 g/mol |
IUPAC Name |
methyl 2-[2-[(3-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C13H14ClNO6/c1-19-11(16)8-13(20-5-6-21-13)7-9-3-2-4-10(14)12(9)15(17)18/h2-4H,5-8H2,1H3 |
InChI Key |
CLMXILYGJODMJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















